Betmidin

Beschreibung

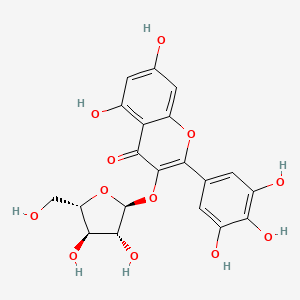

Myricetin 3-alpha-L-arabinofuranoside has been reported in Rhoiptelea chiliantha, Lysimachia nummularia, and other organisms with data available.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H18O12 |

|---|---|

Molekulargewicht |

450.3 g/mol |

IUPAC-Name |

3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1 |

InChI-Schlüssel |

OXJKSVCEIOYZQL-IEGSVRCHSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Inodilator Pimobendan: A Deep Dive into its Molecular Mechanisms within Cardiac Myocytes

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the molecular mechanisms of pimobendan (B44444), a potent inodilator, within cardiac myocytes. By elucidating its dual action as a calcium sensitizer (B1316253) and a phosphodiesterase III (PDE3) inhibitor, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in cardiovascular drug development.

Executive Summary

Pimobendan stands out in the landscape of cardiac therapeutics due to its unique dual mechanism of action that enhances myocardial contractility and promotes vasodilation with a favorable energetic profile. This guide dissects these mechanisms at the cellular and molecular level, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information compiled herein is intended to facilitate a deeper understanding of pimobendan's pharmacology and to support further research and development in the field of cardiovascular medicine.

Dual Mechanism of Action: A Symbiotic Relationship

Pimobendan's therapeutic efficacy stems from two primary, synergistic actions on the cardiac myocyte: calcium sensitization of the myofilaments and inhibition of phosphodiesterase III (PDE3).[1][2] This dual functionality classifies pimobendan as an "inodilator," a substance that both strengthens the heart's contraction (positive inotropy) and widens blood vessels (vasodilation).

Calcium Sensitization: Enhancing Contractile Efficiency

Pimobendan enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium ions.[2] This means that for a given concentration of cytosolic calcium, a more forceful contraction is generated. This is a crucial distinction from traditional inotropes that increase intracellular calcium levels, which can lead to arrhythmias and increased myocardial oxygen demand. Pimobendan achieves this effect by binding to cardiac troponin C (cTnC), a key regulatory protein in the thin filament of the sarcomere.[3] This interaction stabilizes the calcium-bound conformation of troponin C, leading to a more efficient interaction between actin and myosin, the fundamental proteins of muscle contraction.[2]

Phosphodiesterase III (PDE3) Inhibition: Modulating Intracellular Signaling

In addition to its direct effects on the contractile machinery, pimobendan also acts as a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] By inhibiting PDE3, pimobendan leads to an accumulation of cAMP within the cardiac myocyte. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac function. This includes the L-type calcium channels, leading to a modest increase in calcium influx, and phospholamban, which enhances the reuptake of calcium into the sarcoplasmic reticulum, thereby improving diastolic relaxation. The vasodilatory effects of pimobendan are also mediated through PDE3 inhibition in vascular smooth muscle cells.

Quantitative Data on Pimobendan's Activity

The following tables summarize key quantitative parameters that define pimobendan's interaction with its molecular targets.

| Parameter | Value | Species/Tissue | Reference |

| PDE3 Inhibition | |||

| IC50 | 0.32 µM | Guinea Pig Cardiac Muscle | [5] |

| Calcium Sensitization | |||

| pCa50 Shift | 0.15-0.20 units | Skinned Dog Heart Muscle Fibers (with 50 µM Pimobendan) | [6] |

| Half-maximal concentration for force development | ~40 µM (at pCa 6.25) | Skinned Dog Heart Muscle Fibers | |

| Concentration Range for Effect | 10-300 µM | Skinned Human Papillary Muscle Fibers | [7] |

Note: Further research is required to establish a comprehensive profile of binding affinities (Ki) for pimobendan with cardiac troponin C.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: Pimobendan's dual mechanism of action in a cardiac myocyte.

Experimental Workflows

Caption: Workflow for assessing myofilament calcium sensitivity using a skinned fiber assay.

Caption: Workflow for determining PDE3 inhibitory activity of pimobendan.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used to investigate the core mechanisms of pimobendan.

Skinned Cardiac Fiber Preparation and Myofilament Calcium Sensitivity Assay

This protocol is designed to assess the direct effect of pimobendan on the calcium sensitivity of the contractile proteins.

Objective: To determine the concentration-dependent effect of pimobendan on the pCa-tension relationship in chemically permeabilized (skinned) cardiac muscle fibers.

Materials:

-

Cardiac tissue (e.g., papillary muscle or ventricular trabeculae)

-

Skinning solution (e.g., containing Triton X-100)

-

Relaxing solution (low Ca2+)

-

Activating solutions (with varying Ca2+ concentrations, expressed as pCa, the negative logarithm of the free Ca2+ concentration)

-

Pimobendan stock solution

-

Force transducer and motorized length controller

-

Data acquisition system

Protocol:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically skinned (e.g., with 1% Triton X-100) to remove the sarcolemma and sarcoplasmic reticulum, leaving the myofilaments intact and accessible to the bathing solutions.

-

Mounting: A single skinned fiber is mounted between a force transducer and a length controller.

-

Baseline Measurement: The fiber is initially bathed in a relaxing solution (pCa > 9.0) to establish baseline tension.

-

Calcium Activation: The fiber is then exposed to a series of activating solutions with progressively increasing calcium concentrations (decreasing pCa values) to generate a baseline pCa-tension curve.

-

Pimobendan Incubation: The fiber is incubated with a specific concentration of pimobendan in the relaxing solution.

-

Post-Pimobendan Calcium Activation: The pCa-tension relationship is re-determined in the presence of pimobendan.

-

Data Analysis: The pCa50 value (the pCa at which 50% of maximal tension is achieved) is calculated for both the control and pimobendan-treated conditions. A leftward shift in the pCa-tension curve and a decrease in the pCa50 value indicate an increase in myofilament calcium sensitivity.[6][7]

Phosphodiesterase III (PDE3) Activity Assay

This assay quantifies the inhibitory effect of pimobendan on PDE3 activity.

Objective: To determine the IC50 value of pimobendan for the inhibition of cardiac PDE3.

Materials:

-

Cardiac tissue homogenate (as a source of PDE3)

-

[3H]-cAMP (radiolabeled substrate)

-

Pimobendan stock solution

-

5'-nucleotidase (e.g., from snake venom)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the cardiac tissue homogenate, a known concentration of [3H]-cAMP, and varying concentrations of pimobendan.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic conversion of [3H]-cAMP to [3H]-5'-AMP by PDE3.

-

Reaction Termination: The reaction is stopped, typically by heat inactivation.

-

Conversion to Adenosine: 5'-nucleotidase is added to convert the [3H]-5'-AMP to [3H]-adenosine.

-

Separation: The reaction mixture is passed through an anion-exchange resin column. The uncharged [3H]-adenosine passes through, while the negatively charged [3H]-cAMP is retained.

-

Quantification: The amount of [3H]-adenosine in the eluate is quantified using liquid scintillation counting. This is directly proportional to the PDE3 activity.

-

Data Analysis: The PDE3 activity is plotted against the concentration of pimobendan, and the IC50 value (the concentration of pimobendan that inhibits 50% of the PDE3 activity) is calculated.

Measurement of Intracellular cAMP Levels

This protocol measures the downstream effect of PDE3 inhibition by pimobendan.

Objective: To quantify the change in intracellular cAMP concentration in cardiac myocytes following treatment with pimobendan.

Materials:

-

Isolated adult cardiac myocytes

-

Pimobendan

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or RIA)

Protocol:

-

Cell Treatment: Isolated cardiac myocytes are incubated with pimobendan at various concentrations and for different durations.

-

Cell Lysis: The cells are washed and then lysed to release their intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (ELISA or RIA) according to the manufacturer's instructions.

-

Data Analysis: The cAMP levels in pimobendan-treated cells are compared to those in untreated control cells to determine the dose- and time-dependent effects of the drug on intracellular cAMP accumulation.

Electrophysiological Recording of L-type Ca2+ Current

This protocol assesses the effect of pimobendan on the L-type calcium current, which is modulated by the cAMP/PKA pathway.

Objective: To measure the L-type Ca2+ current (ICa,L) in isolated cardiac myocytes before and after the application of pimobendan using the whole-cell patch-clamp technique.

Materials:

-

Isolated adult cardiac myocytes

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular (pipette) solutions

-

Pimobendan

Protocol:

-

Cell Preparation: A single, healthy cardiac myocyte is selected for recording.

-

Giga-seal Formation: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -40 mV) to inactivate sodium channels.

-

Current Elicitation: Depolarizing voltage steps are applied to elicit the ICa,L.

-

Pimobendan Application: Pimobendan is applied to the cell via the extracellular solution.

-

Post-Pimobendan Recording: The ICa,L is recorded again in the presence of pimobendan.

-

Data Analysis: The amplitude and kinetics of the ICa,L before and after pimobendan application are compared to determine the drug's effect on the L-type calcium channel.

Conclusion

Pimobendan's multifaceted mechanism of action in cardiac myocytes, characterized by its dual role as a calcium sensitizer and a PDE3 inhibitor, provides a solid foundation for its therapeutic benefits in heart failure. The quantitative data and detailed experimental protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate and build upon our current understanding of this important inodilator. The continued exploration of its molecular interactions and signaling pathways will undoubtedly pave the way for the development of next-generation cardiovascular therapies.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. VetFolio [vetfolio.com]

- 3. researchgate.net [researchgate.net]

- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. The positive inotropic effect of pimobendan involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pimobendan increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Pimobendan Beyond PDE3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan (B44444) is a well-established inodilator used in the management of congestive heart failure, primarily in veterinary medicine. Its therapeutic effects are classically attributed to a dual mechanism of action: inhibition of phosphodiesterase 3 (PDE3) and sensitization of cardiac myofilaments to calcium. While its role as a PDE3 inhibitor is extensively documented, a growing body of research has shed light on its molecular interactions beyond this primary target. This technical guide provides a comprehensive overview of the non-PDE3 molecular targets of Pimobendan, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development efforts.

Core Molecular Interactions Beyond PDE3

Pimobendan's pleiotropic effects extend beyond simple PDE3 inhibition, contributing to its overall clinical efficacy. The key non-PDE3 molecular targets and mechanisms include:

-

Calcium Sensitization of Cardiac Troponin C (cTnC): Pimobendan enhances the sensitivity of the cardiac contractile apparatus to existing intracellular calcium levels. It achieves this by increasing the affinity of cardiac troponin C (cTnC) for Ca2+, leading to a more forceful contraction without a significant increase in myocardial oxygen consumption. This is a cornerstone of its inotropic action.

-

Mitochondrial Modulation and Antioxidant Activity: Pimobendan has been shown to exert protective effects on mitochondria. This includes the attenuation of reactive oxygen species (ROS) production, suggesting a role as a ROS scavenger, and the preservation of mitochondrial membrane potential. These effects may contribute to the long-term benefits of Pimobendan by protecting cardiomyocytes from oxidative stress-induced damage.

-

Anti-inflammatory Effects via NF-κB Inhibition: Pimobendan has demonstrated anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. By suppressing its activation, Pimobendan may help to mitigate the chronic inflammatory state associated with heart failure.

-

Antithrombotic Properties: In vitro studies have indicated that Pimobendan can inhibit platelet aggregation, although this effect is observed at concentrations significantly higher than those typically achieved in clinical practice.

Quantitative Data on Non-PDE3 Molecular Interactions

The following table summarizes the available quantitative data for Pimobendan's interactions with its molecular targets beyond PDE3.

| Molecular Target | Parameter | Value | Species/Model | Source |

| Calcium Sensitization | ||||

| Cardiac Myofilaments | EC50 (Force Development) | ~40 µM | Skinned dog heart muscle fibers | [1] |

| Cardiac Myofilaments | Leftward shift in pCa-tension curve | 0.15-0.20 pCa units (at 50 µM) | Skinned dog heart muscle fibers | [2] |

| Mitochondrial Effects | ||||

| Intracellular ROS Production | Reduction in H2O2-induced ROS | Significant at 10 µM and 100 µM | H9c2 cardiac myoblasts | [3] |

| Mitochondrial Membrane Potential | Reduction in depolarization | Significant at 1 µM and 10 µM | H9c2 cardiac myoblasts | [3] |

| Anti-inflammatory Effects | ||||

| NF-κB Activation | Inhibition of luciferase expression | Significant (concentration not specified) | A549 cells (human lung carcinoma) | |

| Antithrombotic Effects | ||||

| Platelet Aggregation (Collagen-induced) | Inhibition | Significant at 10.0 µM | Canine whole blood | |

| Platelet Aggregation (ADP-induced) | Inhibition | Significant at 10.0 µM | Canine whole blood |

Signaling Pathways and Experimental Workflows

Calcium Sensitization of Cardiac Troponin C

Pimobendan's interaction with cardiac troponin C (cTnC) is central to its calcium-sensitizing effect. By increasing the affinity of cTnC for calcium, Pimobendan stabilizes the Ca2+-bound state of the troponin complex, leading to a conformational change that facilitates the interaction between actin and myosin, thereby enhancing myocardial contractility.

Caption: Pimobendan enhances cardiac contractility by increasing the affinity of cardiac troponin C for calcium.

Mitochondrial Reactive Oxygen Species (ROS) Scavenging

Pimobendan has been shown to directly scavenge reactive oxygen species, thereby protecting mitochondria and cardiomyocytes from oxidative damage. This antioxidant property may contribute to its cardioprotective effects.

Caption: Pimobendan acts as a ROS scavenger, mitigating mitochondrial damage and subsequent cardiomyocyte injury.

Inhibition of NF-κB Signaling Pathway

Pimobendan can suppress the activation of the NF-κB pathway, a key regulator of inflammation. This anti-inflammatory action may play a role in reducing the chronic inflammation associated with heart failure.

Caption: Pimobendan exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Detailed Experimental Protocols

Skinned Fiber Assay for Calcium Sensitization

This protocol is adapted from studies investigating the effects of Pimobendan on the calcium sensitivity of cardiac myofilaments.[2][4][5]

1. Preparation of Skinned Fibers:

- Excise small papillary muscles or ventricular trabeculae from the desired animal model (e.g., canine or guinea pig) in a cold relaxing solution.

- Chemically "skin" the muscle fibers by incubation in a solution containing a non-ionic detergent (e.g., 1% Triton X-100) for a sufficient duration (e.g., 30-60 minutes) to permeabilize the cell membranes while leaving the contractile apparatus intact.

- Wash the skinned fibers thoroughly with a relaxing solution to remove the detergent.

2. Experimental Solutions:

- Prepare a series of activating solutions with varying free Ca2+ concentrations (pCa values, typically ranging from 9.0 to 4.5). These solutions should contain ATP, Mg2+, and a Ca2+-EGTA buffer system to precisely control the free calcium concentration.

- Prepare a relaxing solution with a very low free Ca2+ concentration (pCa > 9.0).

- Prepare experimental solutions containing different concentrations of Pimobendan dissolved in the activating solutions. A solvent control (e.g., DMSO) should also be prepared.

3. Force Measurement:

- Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller in a temperature-controlled experimental chamber.

- Stretch the fiber to a set sarcomere length.

- Record the isometric force generated by the fiber as it is sequentially bathed in the activating solutions with increasing Ca2+ concentrations, both in the absence and presence of Pimobendan.

4. Data Analysis:

- Normalize the force generated at each pCa to the maximum force obtained at a saturating Ca2+ concentration (pCa ~4.5).

- Plot the normalized force as a function of pCa to generate a pCa-force relationship curve.

- Determine the pCa50 (the pCa at which 50% of the maximum force is generated) for both the control and Pimobendan-treated fibers. A leftward shift in the pCa-force curve and a decrease in the pCa50 value in the presence of Pimobendan indicate an increase in calcium sensitivity.

- The EC50 for Pimobendan's effect on force development can be determined by testing a range of Pimobendan concentrations at a submaximal pCa.

Intracellular ROS Production Assay

This protocol is based on the methodology used to assess the ROS scavenging properties of Pimobendan in H9c2 cells.[3]

1. Cell Culture:

- Culture H9c2 rat cardiac myoblasts in an appropriate growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. ROS Detection:

- Prepare a stock solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

- Wash the cells with a buffered saline solution (e.g., PBS).

- Load the cells with the fluorescent probe by incubating them in a medium containing the probe for a specified time (e.g., 30 minutes) at 37°C.

3. Treatment and Measurement:

- Prepare solutions of Pimobendan at various concentrations.

- Induce oxidative stress in the cells by adding a ROS-generating agent, such as hydrogen peroxide (H2O2).

- To assess the ROS scavenging effect, co-incubate the cells with H2O2 and different concentrations of Pimobendan.

- Measure the fluorescence intensity of the oxidized probe using a fluorescence microplate reader at appropriate excitation and emission wavelengths.

4. Data Analysis:

- Subtract the background fluorescence from all readings.

- Normalize the fluorescence intensity of the treated cells to that of the control cells (treated with H2O2 alone).

- A decrease in fluorescence intensity in the presence of Pimobendan indicates a reduction in intracellular ROS levels.

NF-κB Luciferase Reporter Assay

This protocol is a general guide for assessing the inhibitory effect of Pimobendan on NF-κB activation using a luciferase reporter system.[6][7][8][9]

1. Cell Line and Plasmids:

- Use a suitable cell line (e.g., HEK293 or A549) that can be efficiently transfected.

- Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

2. Cell Treatment:

- After transfection, seed the cells in a multi-well plate.

- Pre-treat the cells with various concentrations of Pimobendan for a defined period.

- Stimulate NF-κB activation by adding an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). Include a vehicle-treated control group.

3. Luciferase Assay:

- After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

- Express the NF-κB-dependent luciferase activity in Pimobendan-treated cells as a percentage of the activity in the stimulated control cells.

- A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway by Pimobendan.

Conclusion

Pimobendan's pharmacological profile is more complex than its classical description as a simple PDE3 inhibitor and calcium sensitizer. Its interactions with cardiac troponin C, its ability to modulate mitochondrial function and mitigate oxidative stress, and its anti-inflammatory effects through the inhibition of NF-κB signaling all contribute to its therapeutic efficacy. This in-depth guide provides a foundation for researchers and drug development professionals to further explore these non-PDE3 targets, with the ultimate goal of designing novel cardiovascular therapies with improved efficacy and safety profiles. The provided quantitative data and detailed experimental protocols serve as a valuable resource for initiating and advancing research in this important area.

References

- 1. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The positive inotropic effect of pimobendan involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pimobendan increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of d- and l-pimobendan on cardiac myofilament calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Inodilator Pimobendan: A Comprehensive Technical Guide to its Pharmacodynamics in Non-Canine Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan (B44444), a potent inodilator, is a cornerstone in the management of canine congestive heart failure. Its dual mechanism of action—calcium sensitization of the cardiac myofilaments and phosphodiesterase III (PDE3) inhibition—results in increased myocardial contractility and balanced vasodilation. While its efficacy in dogs is well-documented, its application in other species is an area of growing interest and research. This technical guide provides an in-depth review of the pharmacodynamics of pimobendan in non-canine species, including cats, horses, ferrets, rabbits, and pigs. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development in these species.

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative that enhances cardiac function through two primary mechanisms.[1][2] Firstly, it increases the sensitivity of the cardiac troponin C to calcium, which enhances the force of myocardial contraction without a significant increase in myocardial oxygen consumption.[1][3] Secondly, it selectively inhibits PDE3, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and smooth muscle cells.[4] This results in positive inotropic effects and peripheral vasodilation, reducing both preload and afterload on the heart. This unique combination of actions classifies pimobendan as an "inodilator". While extensively studied and utilized in canine cardiology, the pharmacodynamic profile of pimobendan in other species is less characterized. This guide aims to consolidate the existing research to provide a comprehensive resource for professionals in the field.

Signaling Pathways and Mechanism of Action

The dual mechanism of action of pimobendan is crucial to its therapeutic effects. The following diagram illustrates the signaling pathways involved.

Pharmacodynamics in Feline Species

The use of pimobendan in cats, particularly those with hypertrophic cardiomyopathy (HCM), has been a subject of considerable research and debate. While not FDA-approved for feline use, it is often used "off-label".

Quantitative Data

The following table summarizes the key pharmacodynamic effects of pimobendan observed in feline studies.

| Parameter | Dosage | Species/Model | Key Findings | Reference(s) |

| Left Atrial Fractional Shortening (%) | 1.25 mg (single dose) | Client-owned cats with subclinical HCM | Increased from 28 ± 6 to 32 ± 7 (p=0.02) | |

| Tissue Doppler Peak Systolic Velocity of the Mitral Annulus (cm/s) | 1.25 mg (single dose) | Client-owned cats with subclinical HCM | Increased from 7.4 ± 1.5 to 8.5 ± 1.6 (p=0.02) | |

| Left-Ventricular Outflow Tract Maximum Velocity (m/sec) | 1.25 mg (single dose) | Client-owned cats with subclinical HCM | Increased from 1.9 (1.5, 3.4) to 2.6 (2.0, 4.0) (p=0.01) | |

| Right-Ventricular Outflow Tract Maximum Velocity (m/s) | 1.25 mg (single dose) | Client-owned cats with subclinical HCM | Increased from 1.5 ± 0.51 to 2.0 ± 0.53 (p=0.004) | |

| Lateral Peak Systolic Myocardial Velocity (S') | 0.25 mg/kg q12h (SD) & 0.5 mg/kg q12h (HD) for 14 days | Healthy cats | Increased in both SD and HD groups, with a significant correlation to plasma drug concentrations. | |

| Heart Rate, Systolic Blood Pressure, Murmur Grade | 1.25 mg (single dose) | Client-owned cats with subclinical HCM | No significant difference observed post-pimobendan. | |

| Adverse Effects | Various | Cats with obstructive vs. non-obstructive cardiomyopathy | Occurred in 4.6% of cats, with no significant difference between groups. Discontinuation due to adverse effects in 1.5% of cats. |

Experimental Protocols

A common experimental design to evaluate the acute pharmacodynamic effects of pimobendan in cats involves a prospective, randomized, placebo-controlled crossover study.

Echocardiography: Standard echocardiographic examinations are performed to assess cardiac structure and function. This includes M-mode, two-dimensional, and Doppler echocardiography to measure parameters such as left atrial and ventricular dimensions, fractional shortening, and blood flow velocities.

Blood Pressure Measurement: Systolic blood pressure is typically measured using a Doppler ultrasonic flow detector.

Pharmacodynamics in Equine Species

The use of pimobendan in horses is not as common as in small animals, and research is ongoing to determine its potential benefits and safety in equine cardiology.

Quantitative Data

The following table summarizes the key pharmacodynamic effects of pimobendan observed in equine studies.

| Parameter | Dosage | Species/Model | Key Findings | Reference(s) |

| Heart Rate (% increase) | 0.25 mg/kg IV | Healthy mature horses | 36 ± 14% increase (significantly greater than placebo) | |

| Heart Rate (% increase) | 0.25 mg/kg Intragastric | Healthy mature horses | 33 ± 4% increase (significantly greater than placebo) | |

| Maximum Rate of Increase in Right Ventricular Pressure (dP/dtmax) (% increase) | 0.25 mg/kg IV | Healthy mature horses | 35 ± 36% increase (significantly greater than placebo) | |

| Right Ventricular Minimum Pressure (% decrease) | 0.25 mg/kg IV | Healthy mature horses | 47 ± 24% decrease (significantly greater than placebo) | |

| Right Ventricular End Diastolic Pressure (% decrease) | 0.25 mg/kg IV | Healthy mature horses | 34 ± 13% decrease (significantly greater than placebo) | |

| Plasma Concentration (Cmax) | 0.5 mg/kg Oral | Healthy adult horses | 4.96 ± 2.13 ng/mL |

Experimental Protocols

A typical experimental design to assess the cardiovascular effects of pimobendan in horses is a randomized experimental study.

Instrumentation and Measurements:

-

Catheterization: Horses are often instrumented with catheters for the measurement of right ventricular pressures, arterial blood pressure, and central venous pressure.

-

Cardiac Output: Cardiac output can be measured using techniques such as thermodilution.

-

Data Collection: Hemodynamic parameters are recorded at baseline and at various time points after drug administration (e.g., 0.5, 1, 2, 4, and 8 hours).

Pharmacodynamics in Other Non-Canine Species

Ferrets

Research on the pharmacodynamics of pimobendan in ferrets is limited, with most studies focusing on tolerability and pharmacokinetics. It is often used anecdotally for dilated cardiomyopathy (DCM). A single oral dose of approximately 0.4 mg/kg resulted in a peak plasma concentration of 14.29 ng/mL. Further research is needed to establish clear pharmacodynamic effects and optimal dosing regimens in this species.

Rabbits

Pimobendan is used anecdotally in rabbits with cardiac disease. A study in healthy New Zealand White rabbits demonstrated that a single dose of pimobendan resulted in significant changes in several echocardiographic parameters, suggesting improved cardiac function.

Quantitative Data in Rabbits:

| Parameter | Dosage | Species/Model | Key Findings (p-value) | Reference(s) |

| Fractional Shortening (FS) | Single dose | Healthy New Zealand White rabbits | Increased (p = 0.0001) | |

| Ejection Fraction (EF) | Single dose | Healthy New Zealand White rabbits | Increased (p = 0.0001) | |

| Stroke Volume (SV) | Single dose | Healthy New Zealand White rabbits | Increased (p = 0.0284) | |

| Left Ventricular Posterior Wall Thickness in Systole (LVPWs) | Single dose | Healthy New Zealand White rabbits | Increased (p = 0.0272) | |

| Left Atrial End-Systolic Dimension | Single dose | Healthy New Zealand White rabbits | Increased (p = 0.0007) | |

| Left Ventricular Internal Diameter in Systole (LVIDs) | Single dose | Healthy New Zealand White rabbits | Decreased (p = 0.0343) | |

| End-Systolic Volume | Single dose | Healthy New Zealand White rabbits | Decreased (p = 0.038) | |

| Plasma Concentration (Cmax) | ~2.08 mg/kg Oral | Healthy New Zealand White rabbits | 15.7 ± 7.54 ng/mL |

Experimental Protocol in Rabbits: The study in New Zealand White rabbits involved performing echocardiographic examinations before and after the administration of a single dose of pimobendan to compare left ventricular morphological and functional parameters.

Pigs

Pigs are often used as a model for human cardiovascular disease. Studies in conscious pigs have demonstrated the positive inotropic and vasodilatory effects of pimobendan.

Quantitative Data in Pigs:

| Parameter | Dosage | Species/Model | Key Findings | Reference(s) |

| LVdP/dtmax (% increase) | 10-100 µg/kg/min IV infusion | Conscious pigs | Up to 115% increase | |

| Heart Rate (% increase) | 10-100 µg/kg/min IV infusion | Conscious pigs | Up to 30% increase | |

| Cardiac Output (% increase) | 10-100 µg/kg/min IV infusion | Conscious pigs | Up to 15% increase | |

| Systemic Vascular Resistance (% decrease) | 10-100 µg/kg/min IV infusion | Conscious pigs | Up to 15% decrease | |

| LVdP/dtmax (% increase) | 2.5-25 µg/kg/min IV infusion | Conscious pigs with chronic heart failure | 85% increase | |

| Cardiac Output | 2.5-25 µg/kg/min IV infusion | Conscious pigs with chronic heart failure | Normalized |

Experimental Protocol in Pigs: Studies in pigs often involve the use of conscious, instrumented animals to allow for the measurement of systemic hemodynamic parameters during intravenous infusions of pimobendan.

Experimental Methodologies: Core Techniques

Assessment of Inotropy

A key aspect of pimobendan's pharmacodynamics is its positive inotropic effect. This can be assessed through various methods:

-

Echocardiography: Measurement of parameters like fractional shortening, ejection fraction, and systolic myocardial velocities provides non-invasive indices of cardiac contractility.

-

Invasive Hemodynamics: Direct measurement of the maximum rate of rise of left ventricular pressure (LVdP/dtmax) via cardiac catheterization is a gold-standard method for assessing inotropy.

Phosphodiesterase III (PDE3) Inhibition Assay

The vasodilatory and some of the inotropic effects of pimobendan are due to PDE3 inhibition. In vitro assays can be used to quantify the inhibitory activity of pimobendan on PDE3. A common method is a radioisotope-based filter binding assay or a fluorescence polarization assay.

Calcium Sensitization Assay

The calcium-sensitizing effect of pimobendan can be evaluated using skinned cardiac muscle fibers. In this preparation, the cell membrane is removed, allowing for direct control of the intracellular calcium concentration. The force of contraction can then be measured at different calcium concentrations in the presence and absence of pimobendan. A leftward shift in the force-calcium relationship indicates calcium sensitization.

Conclusion

Pimobendan exhibits significant positive inotropic and vasodilatory effects across a range of non-canine species, including cats, horses, rabbits, and pigs. While the fundamental mechanisms of action—calcium sensitization and PDE3 inhibition—are consistent, the specific pharmacodynamic responses and optimal dosing regimens can vary between species. This guide provides a consolidated overview of the current quantitative data and experimental approaches. Further research, particularly in ferrets and rabbits, is warranted to fully elucidate the pharmacodynamic profile of pimobendan and to establish evidence-based clinical guidelines for its use in these species. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working to expand the therapeutic applications of this important cardiovascular drug.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. dvm360.com [dvm360.com]

- 3. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

In-Vitro Effects of Pimobendan on Myofilament Calcium Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan (B44444) is a well-established inodilator used in the management of congestive heart failure, primarily in veterinary medicine. Its efficacy stems from a dual mechanism of action: sensitization of the cardiac myofilaments to calcium and inhibition of phosphodiesterase III (PDE III). This technical guide provides an in-depth review of the in-vitro effects of pimobendan on calcium sensitivity, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Core Mechanism of Action: Calcium Sensitization

Pimobendan's positive inotropic effect is largely attributed to its ability to increase the sensitivity of the cardiac contractile apparatus to intracellular calcium.[1][2][3] This is achieved through its binding to cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[1][2] By enhancing the affinity of cTnC for calcium, pimobendan facilitates the interaction between actin and myosin, leading to a more forceful contraction for a given concentration of intracellular calcium.[4][5] This mechanism is particularly advantageous as it does not significantly increase myocardial oxygen consumption, a common drawback of traditional inotropic agents that elevate intracellular calcium levels.[1]

Signaling Pathway of Pimobendan-Induced Calcium Sensitization

The interaction of pimobendan with the cardiac myofilaments initiates a cascade of events that ultimately enhances contractility.

Caption: Signaling pathway of pimobendan's calcium sensitizing effect.

Secondary Mechanism: Phosphodiesterase III (PDE III) Inhibition

In addition to its primary role as a calcium sensitizer (B1316253), pimobendan also exhibits vasodilatory effects through the inhibition of phosphodiesterase III (PDE III).[1][6] PDE III is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III, pimobendan increases intracellular cAMP levels, leading to vasodilation and a reduction in both preload and afterload on the heart.[7] Its active metabolite, O-desmethyl-pimobendan (ODMP), is a more potent PDE III inhibitor than the parent compound.[8]

Signaling Pathway of Pimobendan-Induced Vasodilation

The inhibition of PDE III by pimobendan leads to smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of pimobendan's PDE III inhibitory effect.

Quantitative In-Vitro Data

The following tables summarize key quantitative data from various in-vitro studies on pimobendan.

Table 1: Phosphodiesterase (PDE) III Inhibition

| Species | Tissue | Parameter | Value (µM) | Reference |

| Guinea Pig | Cardiac Muscle | IC50 | 0.32 | [1] |

Table 2: Effects on Myofilament Calcium Sensitivity in Skinned Fibers

| Species | Preparation | Parameter | Pimobendan Concentration (µM) | Effect | Reference |

| Dog | Skinned Heart Muscle Fibers | pCa for half-maximal activation | 50 | Leftward shift of 0.15-0.20 pCa units | [5] |

| Human | Skinned Papillary Muscle Fibers | pCa-Tension Relationship | 100 | Significant leftward shift | [9] |

| Guinea Pig | Skinned Heart Muscle Fibers | pCa-Tension Relationship | 50 | Leftward shift of 0.15-0.20 pCa units | [4] |

| Dog | Skinned Heart Muscle Fibers | Half-maximal stimulation of force (at pCa 6.25) | ~40 | - | [5] |

Table 3: Effects on L-type Calcium Current (ICa(L)) in Isolated Myocytes

| Species | Cell Type | Parameter | Pimobendan Concentration (µM) | Effect | Reference |

| Human | Atrial Myocytes | EC50 | 1.13 | - | [1] |

| Human | Atrial Myocytes | ICa(L) Increase | 100 | 250.4% increase | [1] |

| Rabbit | Atrial Myocytes | ICa(L) Increase | Not specified | 67.4% increase | [1] |

Experimental Protocols

Skinned Cardiac Fiber Preparation and Calcium Sensitivity Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing myofilament calcium sensitivity in response to pimobendan.[10][11][12]

Caption: Generalized workflow for assessing pimobendan's effect on calcium sensitivity.

-

Tissue Preparation:

-

Excise cardiac tissue (e.g., papillary muscle or trabeculae) from the desired species and place it in a relaxing solution.

-

Under a dissecting microscope, carefully dissect the muscle into small, uniform fiber bundles.

-

-

Skimming (Permeabilization):

-

Incubate the fiber bundles in a relaxing solution containing a detergent, typically 1% Triton X-100, for a specified duration (e.g., 20-30 minutes) to permeabilize the cell membranes.[10][13] This allows for direct control of the intracellular environment.

-

Wash the skinned fibers thoroughly with a relaxing solution to remove the detergent.

-

-

Mounting:

-

Mount a single skinned fiber or a small bundle between a force transducer and a length controller using appropriate clips or adhesives.

-

Adjust the sarcomere length to a standardized value.

-

-

Solutions:

-

Prepare a series of activating solutions with varying free calcium concentrations, typically expressed as pCa (-log[Ca²⁺]). These solutions should also contain ATP, magnesium, and a calcium buffer (e.g., EGTA).

-

A relaxing solution with a very high pCa (low calcium) is used to establish baseline tension.

-

-

Data Acquisition:

-

Begin by perfusing the fiber with the relaxing solution to measure passive tension.

-

Sequentially perfuse the fiber with activating solutions of decreasing pCa (increasing calcium concentration), allowing the tension to reach a steady state at each step.

-

Record the force generated at each pCa level to construct a baseline pCa-tension relationship.

-

After establishing the baseline, incubate the fiber with a known concentration of pimobendan.

-

Repeat the sequential perfusion with activating solutions now containing pimobendan and record the corresponding tension measurements.

-

-

Data Analysis:

-

Normalize the tension at each pCa to the maximum tension obtained at the lowest pCa.

-

Plot the normalized tension against the pCa for both baseline and pimobendan-treated conditions.

-

Determine the pCa required for 50% of maximal activation (pCa₅₀) for both curves. A leftward shift in the pCa-tension curve and a decrease in the pCa₅₀ value indicate an increase in calcium sensitivity.

-

In-Vitro Motility Assay

This assay provides a dynamic measure of the effect of pimobendan on the interaction between actin and myosin.

-

Protein Preparation:

-

Purify cardiac myosin, actin, tropomyosin, and the troponin complex (troponin C, I, and T).

-

Label actin with a fluorescent probe (e.g., phalloidin (B8060827) conjugated to a fluorophore).

-

-

Flow Cell Assembly:

-

Construct a flow cell on a microscope slide.

-

Coat the inner surface of the flow cell with nitrocellulose, followed by the application of cardiac myosin, which will adhere to the surface.

-

-

Assay Procedure:

-

Introduce a solution containing fluorescently labeled actin, tropomyosin, and the troponin complex into the flow cell.

-

Add an activating solution containing ATP and varying concentrations of calcium to initiate actin filament movement.

-

Record the movement of the fluorescent actin filaments using fluorescence microscopy.

-

Introduce pimobendan into the flow cell and repeat the recording of actin filament velocity at different calcium concentrations.

-

-

Data Analysis:

-

Measure the velocity of the actin filaments at each calcium concentration, both in the presence and absence of pimobendan.

-

Plot filament velocity as a function of calcium concentration. An increase in velocity at submaximal calcium concentrations in the presence of pimobendan indicates enhanced calcium sensitivity of the contractile apparatus.

-

Conclusion

The in-vitro evidence robustly supports pimobendan's dual mechanism of action. Its primary effect as a calcium sensitizer, mediated through its interaction with cardiac troponin C, leads to an increased myofilament response to calcium. This is quantitatively demonstrated by the leftward shift in the pCa-tension relationship observed in skinned fiber preparations. Concurrently, its inhibition of PDE III contributes to its overall inodilator profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of pimobendan and other novel calcium-sensitizing agents. This in-depth understanding is crucial for the targeted development of new cardiovascular therapeutics.

References

- 1. 美国GlpBio - Pimobendan | Selective PDE3 inhibitor.Ca2+ channel sensitizer | Cas# 74150-27-9 [glpbio.cn]

- 2. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VetFolio [vetfolio.com]

- 4. The positive inotropic effect of pimobendan involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitization of dog and guinea pig heart myofilaments to Ca2+ activation and the inotropic effect of pimobendan: comparison with milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.ctfassets.net [assets.ctfassets.net]

- 7. dvm360.com [dvm360.com]

- 8. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pimobendan increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tension-pCa relation and sarcoplasmic reticulum responses in chemically skinned smooth muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Therapeutic Landscape of Pimobendan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan, a benzimidazole-pyridazinone derivative, has emerged as a cornerstone in the management of congestive heart failure (CHF) in canines, with applications in human medicine in select regions. Its unique dual mechanism of action, combining calcium sensitization and phosphodiesterase III (PDE3) inhibition, distinguishes it from other inotropic agents. This technical guide provides an in-depth exploration of the discovery, development, and multifaceted synthesis of Pimobendan. It details the pivotal clinical trial data that established its efficacy, outlines various synthetic routes with comparative analysis, and provides detailed experimental protocols. Furthermore, this guide illustrates the core signaling pathways and synthetic workflows through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and Development

Pimobendan (chemical name: 6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one) was developed by Boehringer Ingelheim.[1] The initial research and development efforts date back to the early 1980s, with the first synthesis reported in 1982 by Austel's group.[1] It was first launched for human use in Japan under the trade name Acardi for the treatment of heart failure.[2][3] However, its most significant impact has been in veterinary medicine, where it is marketed as Vetmedin® and is considered a standard of care for dogs with congestive heart failure secondary to dilated cardiomyopathy (DCM) and degenerative mitral valve disease (DMVD), also known as myxomatous mitral valve disease (MMVD).[2]

The landmark Evaluation of Pimobendan in Cardiomegaly (EPIC) trial provided definitive evidence of its efficacy in delaying the onset of clinical signs of heart failure in dogs with preclinical MMVD.

Clinical Efficacy: The EPIC Study

The EPIC study was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 360 dogs with preclinical MMVD and evidence of cardiac enlargement. The study was terminated early due to the clear benefit observed in the Pimobendan-treated group.

| Metric | Pimobendan Group | Placebo Group | p-value | Hazard Ratio (95% CI) |

| Median Time to Primary Endpoint (CHF Onset or Cardiac-Related Death) | 1228 days (~41 months) | 766 days (~25.5 months) | 0.0038 | 0.64 (0.47-0.87) |

| Median Survival Time | 1059 days | 902 days | 0.012 | - |

| Data sourced from the EPIC Study publications. |

These results demonstrated that Pimobendan extended the preclinical period by approximately 15 months, a significant clinical benefit. A follow-up study using real-world clinical records from the VetCompass program reaffirmed these findings, showing a striking similarity in the delay of congestive heart failure and improved survival times.

Mechanism of Action: A Dual-Acting Inodilator

Pimobendan is classified as an inodilator, meaning it possesses both positive inotropic (contractility-enhancing) and vasodilatory properties. This dual action is achieved through two distinct molecular mechanisms:

-

Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to existing intracellular calcium ions. It achieves this by binding to cardiac troponin C, enhancing the interaction between actin and myosin without increasing myocardial oxygen consumption, a significant advantage over traditional inotropes that raise intracellular calcium levels and can be arrhythmogenic.

-

Phosphodiesterase III (PDE3) Inhibition: Pimobendan selectively inhibits the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels in vascular smooth muscle lead to both arterial and venous vasodilation, reducing both cardiac preload and afterload. This vasodilation decreases the workload on the failing heart.

The parent compound, Pimobendan, is a potent calcium sensitizer, while its active metabolite, O-desmethyl-pimobendan (ODMP), is a more potent inhibitor of PDE3.

Synthesis of Pimobendan

The synthesis of Pimobendan has evolved since its first report, with various routes developed to improve efficiency, reduce cost, and avoid hazardous reagents.

Overview of Synthetic Routes

Several synthetic strategies have been published, often starting from common industrial chemicals. The original synthesis was lengthy and low-yielding. Subsequent approaches have aimed to shorten the process and increase the overall yield.

| Route | Starting Material(s) | Key Reactions | Steps | Overall Yield | Reference(s) |

| Austel's Route (1982) | Chlorobenzene | Friedel-Crafts, Nitration, Bromination, Hydrogenation | 13 | Very Low | |

| Piao's Route | Acetanilide | Friedel-Crafts, Mannich, Cyanation, Nitration | 11 | ~3% | |

| Xu's Route (1999) | Acetanilide, 3-chloro-2-methylpropionyl chloride | - | 8 | 17.3% | |

| Zou's Route (2019) | Acetanilide, Diethyl malonate | Michael addition, Hydrolysis, Decarboxylation | 7 | 72% (last 3 steps) | |

| Thieme Patent Route | p-Anisoyl chloride | Acylation, Hydrazine cyclization, Hydrogenation | 4-5 | Not specified |

Detailed Synthetic Workflow (Thieme Patent Route)

This route provides a concise pathway to Pimobendan. The workflow involves the formation of a key pyridazinone intermediate, followed by reduction and cyclization to form the benzimidazole (B57391) ring.

References

Early-Stage Research on Pimobendan for Human Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan (B44444) is a potent inodilator agent that has garnered significant interest for its potential therapeutic application in human heart failure. Its unique dual mechanism of action, combining calcium sensitization and phosphodiesterase III (PDE III) inhibition, offers a promising approach to enhancing myocardial contractility and reducing cardiac workload without significantly increasing myocardial oxygen consumption. This technical guide provides an in-depth overview of the early-stage research on Pimobendan for human heart failure, focusing on its core pharmacology, quantitative data from initial clinical investigations, and the methodologies employed in these pivotal studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cardiovascular therapies.

Mechanism of Action

Pimobendan exerts its therapeutic effects through two primary signaling pathways:

-

Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac troponin C (cTnC) to calcium ions. This action strengthens the interaction between actin and myosin filaments, leading to an increase in myocardial contractility (positive inotropy). Notably, this is achieved without a significant increase in intracellular calcium concentrations, which is a key differentiator from traditional inotropic agents and may reduce the risk of arrhythmias.

-

Phosphodiesterase III (PDE III) Inhibition: Pimobendan is a selective inhibitor of PDE III, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III in vascular smooth muscle cells, Pimobendan increases cAMP levels, leading to vasodilation. This results in a reduction of both preload (venous dilation) and afterload (arterial dilation), thereby decreasing the overall workload on the failing heart.

The synergistic action of these two mechanisms results in improved cardiac output and a reduction in the clinical signs and symptoms of heart failure.

Data Presentation

The following tables summarize the quantitative data from early-stage clinical research on Pimobendan in human heart failure patients.

Table 1: Pharmacokinetics of Pimobendan in Humans

| Parameter | Healthy Volunteers (7.5 mg oral) | Heart Failure Patients (5 mg oral) | Reference |

| Peak Plasma Level (Cmax) | Not explicitly stated | 16.3 ± 4.0 ng/mL ((+)-enantiomer)17.0 ± 3.1 ng/mL ((-)-enantiomer) | [1] |

| Time to Peak (Tmax) | Not explicitly stated | 0.9 hours | [1] |

| Terminal Half-life (t½) | Not explicitly stated | 2.56 ± 0.35 hours ((+)-enantiomer)2.93 ± 0.33 hours ((-)-enantiomer) | [1] |

| Volume of Distribution (Vd) | Not explicitly stated | 3.26 ± 0.74 L/kg ((+)-enantiomer)3.13 ± 0.75 L/kg ((-)-enantiomer) | [1] |

| Oral Clearance (CL/F) | Not explicitly stated | 28.6 ± 7.0 mL/min/kg ((+)-enantiomer)21.9 ± 4.1 mL/min/kg ((-)-enantiomer) | [1] |

Table 2: Pharmacodynamic Effects of Pimobendan in Human Heart Failure

| Parameter | Change from Baseline | Duration of Effect | Reference |

| Ejection Fraction | ▲ 50% to 60% | > 8 hours | [1] |

| Mean Velocity of Circumferential Fiber Shortening | ▲ 50% to 60% | > 8 hours | [1] |

| Aortic Flow Peak Velocity | ▲ 50% to 60% | > 8 hours | [1] |

| Cardiac Index | ▲ 50% to 60% | > 8 hours | [1] |

| Stroke Volume Index | ▲ 50% to 60% | > 8 hours | [1] |

| Left Ventricular End-Systolic Dimension | ▼ 8% to 11% | > 8 hours | [1] |

| Systolic Blood Pressure | ▼ 8% to 11% | > 8 hours | [1] |

| Diastolic Blood Pressure | ▼ 8% to 11% | > 8 hours | [1] |

| Cardiac Index (2.5 mg oral) | ▲ 27.9% | Acute | [2] |

| Stroke Volume Index (2.5 mg oral) | ▲ 24.4% | Acute | [2] |

| Pulmonary Capillary Wedge Pressure (2.5 mg oral) | ▼ 21.3% | Acute | [2] |

Table 3: Early-Stage Clinical Trial Outcomes in Human Heart Failure

| Study | Dose | Primary Outcome | Key Findings | Reference |

| Japanese Multicenter Trial | 2.5 mg b.i.d. for 8 weeks | Improvement in symptoms and signs of heart failure | - 52.6% of patients showed definite improvement.- 64.1% of patients improved in NYHA functional class.- Significantly greater increase in physical activity than placebo. | [2] |

| Long-term Administration Study | 2.5 or 5.0 mg/day for 16 weeks | Quality of Life (Specific Activity Scale) | - Significant increase in Specific Activity Scale from 3.45 ± 0.90 to 5.07 ± 1.40 mets at week 16.- Placebo group showed no change.- Significant increase in exercise duration. | [3] |

| Pimobendan Multicenter Research Group | 5 mg/day for 12 weeks | Exercise Duration | - Significant increase in exercise duration compared to placebo (121.6 ± 19.1 seconds, p < 0.001).- Significant increase in peak VO2 (2.23 ± 0.58 ml/kg/min, p < 0.01 vs placebo).- Significant improvement in quality of life (Minnesota Living With Heart Failure Questionnaire). | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in early-stage human clinical trials of Pimobendan are outlined below.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Pimobendan and its enantiomers in plasma and red blood cells.

Methodology:

-

Study Population: Patients with dilated cardiomyopathy and chronic congestive heart failure.[1]

-

Dosing: Single oral dose of 5 mg racemic Pimobendan, followed by a 2-week repeated-dosing period.[1]

-

Blood Sampling: Venous blood samples were collected at predefined time points post-dosing.

-

Sample Processing: Plasma and red blood cells were separated by centrifugation.

-

Analytical Method: Concentrations of Pimobendan enantiomers and its demethylated metabolite were measured using a validated high-performance liquid chromatography (HPLC) method. While specific parameters for the human studies are not detailed in the provided abstracts, a representative HPLC method for Pimobendan analysis in plasma involves:

-

Extraction: Solid-phase extraction.

-

Column: Chiral stationary phase column (e.g., Sumichiral OA-4400).

-

Mobile Phase: n-hexane-ethanol-acetic acid solvent system.

-

Detection: Fluorescence detector (excitation at 330 nm, emission at 415 nm).

-

-

Data Analysis: Concentration-time curves were analyzed using a two-compartment model to determine pharmacokinetic parameters such as Cmax, Tmax, t½, Vd, and clearance.[1]

Pharmacodynamic Assessment (Echocardiography)

Objective: To evaluate the effect of Pimobendan on cardiac function.

Methodology:

-

Procedure: Transthoracic echocardiography was performed to assess cardiac dimensions and function.

-

Measurements:

-

Left ventricular end-systolic dimension (LVESD)

-

Left ventricular end-diastolic dimension (LVEDD)

-

Ejection Fraction (EF)

-

Mean velocity of circumferential fiber shortening (Vcf)

-

Aortic flow peak velocity

-

-

Data Acquisition: M-mode and 2D echocardiographic images were obtained at baseline and at specified intervals following Pimobendan administration.

-

Analysis: Changes in the measured parameters from baseline were calculated to quantify the pharmacodynamic effects of the drug.[1]

Clinical Efficacy Evaluation

Objective: To assess the clinical efficacy of Pimobendan in improving symptoms, exercise tolerance, and quality of life in heart failure patients.

Methodologies:

-

Symptom and Functional Class Assessment:

-

Patient Population: Patients with chronic heart failure (New York Heart Association [NYHA] functional class II to III).[5]

-

Intervention: Pimobendan administered at doses ranging from 1.25 mg to 5 mg b.i.d. for a duration of 8 to 16 weeks.[2][3]

-

Assessment: Improvement in clinical symptoms and signs of heart failure was evaluated by clinicians. NYHA functional class was assessed at baseline and at the end of the treatment period.[2]

-

-

Exercise Tolerance Testing:

-

Protocols: Bicycle ergometry or treadmill tests (e.g., modified Naughton protocol) were used.

-

Parameters Measured:

-

Total exercise duration

-

Peak oxygen consumption (VO2)

-

Anaerobic threshold

-

-

Procedure: Patients performed symptom-limited exercise tests at baseline and after the treatment period. The change in exercise duration and other parameters was compared between the Pimobendan and placebo groups.[2][4]

-

-

Quality of Life Assessment:

-

Tool: Standardized questionnaires such as the Minnesota Living With Heart Failure Questionnaire were used.[4]

-

Procedure: Patients completed the questionnaire at baseline and at specified follow-up times during the study.

-

Analysis: The change in the total score was used to quantify the impact of Pimobendan on the patient's quality of life.[4]

-

Conclusion

Early-stage research on Pimobendan in human heart failure has provided compelling evidence of its beneficial hemodynamic effects, driven by its dual mechanism of action as a calcium sensitizer (B1316253) and a PDE III inhibitor. The initial clinical trials have demonstrated improvements in cardiac function, exercise tolerance, and quality of life in patients with moderate to severe heart failure. While these early findings are promising, further large-scale clinical trials are warranted to establish the long-term safety and efficacy of Pimobendan in the management of human heart failure. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for future research and development in this area.

References

- 1. Beneficial effects of pimobendan on exercise tolerance and quality of life in patients with heart failure. Results of a multicenter trial. The Pimobendan Multicenter Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cardiaceducationgroup.org [cardiaceducationgroup.org]

- 3. Frontiers | Changes in echocardiographic indices and left ventricular strain values by two-dimensional speckle-tracking echocardiography following pre-anesthetic oral pimobendan administration compared with intravenous pimobendan in dogs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pimobendan on exercise capacity in patients with heart failure: main results from the Pimobendan in Congestive Heart Failure (PICO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of O-Desmethylpimobendan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of O-desmethylpimobendan (ODMP), the primary active metabolite of the inodilator drug pimobendan (B44444). The information presented herein is synthesized from a range of preclinical studies and is intended to serve as a detailed resource for professionals in the fields of veterinary pharmacology and drug development.

Introduction

Pimobendan exerts its therapeutic effects through a dual mechanism: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3). Following administration, pimobendan undergoes rapid oxidative demethylation in the liver to form its active metabolite, O-desmethylpimobendan (ODMP), also known as UD-CG 212 Cl.[1][2] This metabolite is a more potent PDE3 inhibitor than the parent compound and contributes significantly to the overall pharmacodynamic effect of pimobendan.[1] Understanding the pharmacokinetic characteristics of ODMP is therefore critical for optimizing dosing strategies and ensuring therapeutic efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of O-desmethylpimobendan reported in various studies. These studies primarily involve healthy dogs, the target species for pimobendan's clinical use, under different administration routes. Limited data in other species, such as rabbits, are also included for comparative purposes.

Table 1: Pharmacokinetic Parameters of O-Desmethylpimobendan (ODMP) in Dogs Following Oral Administration of Pimobendan

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hours) | t½ (hours) | AUC (ng·h/mL) | Reference(s) |

| 0.25 | Tablet | 3.66 ± 1.21 | 3.0 (mean) | 2.0 (approx.) | - | [3][4] |

| 0.5 | Tablet | 30.9 ± 10.4 | 3.2 ± 1.6 | 5.0 ± 2.7 | 167.8 ± 36.2 | [5][6][7][8][9] |

| 0.27 | Nonaqueous Solution | - | 1.3 | 1.6 | - | [10] |

| 0.36 (median) | Tablet | 39.65 | - | 1.33 | 210.98 | [11] |

Table 2: Pharmacokinetic Parameters of O-Desmethylpimobendan (ODMP) in Dogs Following Intravenous and Rectal Administration of Pimobendan

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | t½ (hours) | AUC (ng·h/mL) | Reference(s) |

| Intravenous | 0.15 | 30.0 ± 8.8 | 0.33 ± 0.1 | - | - | [12][13] |

| Rectal | 0.5 | 8.8 ± 4.8 | 1.7 ± 1.1 | 8.3 ± 4.8 | 50.1 ± 19.2 | [5][6][7][8][9] |

Table 3: Pharmacokinetic Parameters of O-Desmethylpimobendan (ODMP) in Rabbits Following Oral Administration of Pimobendan

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hours) | Reference(s) |

| 2.08 (mean) | Suspension in critical care feeding formula | 19.46 (mean) | 1.5 (mean) | [14][15] |

Experimental Protocols

The data presented in the tables above were generated from studies employing rigorous experimental designs. Below are detailed methodologies from key cited experiments.

Oral Administration Study in Healthy Dogs

-

Objective: To describe the pharmacokinetics of pimobendan and its active metabolite, O-desmethylpimobendan (ODMP), after oral administration.[5][6][7][8][9]

-

Subjects: Eight healthy, privately owned dogs.[5][6][7][8][9]

-

Dosing: A single oral dose of a commercially available pimobendan tablet was administered at 0.5 mg/kg.[5][6][7][8][9] Food was withheld for 10 hours prior to and 2 hours after drug administration.[5][6]

-

Sample Collection: Twelve blood samples were collected over a 12-hour period.[5][6][7][8][9]

-

Analytical Method: Plasma concentrations of pimobendan and ODMP were quantified using a validated high-performance liquid chromatography (HPLC) method.[9]

-

Pharmacokinetic Analysis: Data were subjected to non-compartmental analysis to determine key pharmacokinetic parameters.[9]

Intravenous Administration Study in Healthy Dogs

-

Objective: To determine the pharmacokinetic and pharmacodynamic profiles of injectable pimobendan and its metabolite.[12][13]

-

Subjects: Healthy beagle dogs under anesthesia.[13]

-

Dosing: A single intravenous bolus of pimobendan was administered at a dose of 0.15 mg/kg.[12][13]

-

Sample Collection: Venous blood samples were collected at baseline and at multiple time points up to 1,440 minutes post-administration.[16]

-

Analytical Method: Plasma samples were processed, and concentrations of pimobendan and ODMP were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] The mobile phase consisted of 0.2% formic acid in water and absolute methanol (B129727) with a gradient elution.[13]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles.[12]

Visualizations

The following diagrams illustrate the metabolic pathway of pimobendan and a typical experimental workflow for a pharmacokinetic study.

Metabolic pathway of pimobendan.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of pimobendan and its active metabolite, UD-CG 212 Cl, on Ca2+-activated K+ channels in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs | Semantic Scholar [semanticscholar.org]

- 9. Pharmacokinetics of pimobendan and its metabolite o-desmethyl-pimobendan following rectal administration to healthy dogs [etd.auburn.edu]

- 10. Pharmacokinetics and cardiovascular effects following a single oral administration of a nonaqueous pimobendan solution in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. researchgate.net [researchgate.net]

Pimobendan's Effect on Myocardial Oxygen Consumption (MVO2)

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An exploration of the mechanoenergetic effects of pimobendan (B44444) on the heart, focusing on its impact on myocardial oxygen consumption (MVO2). This guide details the underlying signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to derive these findings.

Introduction: The Energetic Challenge of Inotropy

Positive inotropic agents are crucial in the management of heart failure, yet their therapeutic benefit is often limited by a significant drawback: an increase in myocardial oxygen consumption (MVO2). This heightened energy demand can exacerbate ischemia and potentially lead to arrhythmias, limiting long-term efficacy.[1] Pimobendan, a benzimidazole-pyridazinone derivative, is classified as an "inodilator" for its dual positive inotropic and vasodilatory properties.[2] A central question in its pharmacology is whether its unique mechanism of action confers an advantage in cardiac energetics over traditional inotropes. This guide provides a detailed examination of pimobendan's effect on MVO2, synthesizing data from foundational experimental studies.

Core Mechanism of Action: A Dual Pathway

Pimobendan's cardiovascular effects stem from two primary molecular mechanisms: sensitization of the cardiac myofilaments to calcium and inhibition of phosphodiesterase III (PDE3).[3][4]

-

Calcium Sensitization: Unlike traditional inotropes (e.g., catecholamines, digoxin) that increase intracellular calcium concentration ([Ca²⁺]i), pimobendan enhances the sensitivity of the troponin C complex to existing intracellular calcium.[3] This allows for a more forceful contraction for a given amount of calcium, improving contractile efficiency without the energetic cost associated with pumping large amounts of Ca²⁺ across the sarcoplasmic reticulum membrane. This mechanism is thought to be the key to its potential oxygen-sparing effects.

-

Phosphodiesterase III (PDE3) Inhibition: Pimobendan also inhibits PDE3, the enzyme responsible for breaking down cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, reducing both cardiac preload and afterload. This reduction in workload on the heart further contributes to a favorable energetic profile. In cardiomyocytes, PDE3 inhibition can contribute to a mild positive inotropic effect but this is secondary to its primary calcium-sensitizing action.

Quantitative Analysis: Pimobendan vs. Dobutamine (B195870)

The most rigorous investigations into pimobendan's effect on MVO2 come from studies comparing it to the traditional β-agonist dobutamine. These studies utilize the relationship between myocardial oxygen consumption (VO2) and the systolic pressure-volume area (PVA) to dissect cardiac energetics. PVA represents the total mechanical energy generated by the ventricle.

-

PVA-Independent VO2: Reflects the energy used for basal metabolism and excitation-contraction coupling (i.e., calcium handling).

-

Contractile Efficiency: The inverse of the slope of the VO2-PVA relation, indicating how efficiently chemical energy (O2) is converted into mechanical work.

-

Contractile Economy: The ratio of the force-time integral (a measure of contractile force) to the PVA-dependent VO2. It reflects the economy of force generation.

-

Oxygen Cost of Contractility: The increase in PVA-independent VO2 for a given increase in ventricular contractility (Emax). This specifically measures the oxygen cost of enhancing contractility, largely related to Ca²⁺ cycling.

The following tables summarize data from studies using excised, cross-circulated canine hearts, providing a direct comparison of pimobendan and dobutamine in both normal and pacing-induced failing hearts.

Table 1: Mechanoenergetic Effects in Normal Canine Hearts

| Parameter | Control | Pimobendan | Dobutamine | Key Finding | Citation |

|---|---|---|---|---|---|

| Contractility (Emax) | Baseline | Comparably Enhanced | Comparably Enhanced | Both drugs are effective positive inotropes. | |

| Contractile Efficiency | - | No significant change | No significant change | Pimobendan does not alter the fundamental efficiency of energy conversion. | |

| Contractile Economy | - | ↑ 14% (p < 0.05) | - | Pimobendan produces more force for the amount of oxygen consumed. | |

| O₂ Cost of Contractility | - | Same as Dobutamine | Same as Pimobendan | In normal hearts, the Ca²⁺-sensitizing effect did not save O₂ cost for increasing contractility. |

| Coronary Flow | Baseline | ↑ (Greater Vasodilation) | ↑ | Pimobendan has a more potent coronary vasodilating effect. | |

Table 2: Mechanoenergetic Effects in Failing Canine Hearts

| Parameter | Condition | Pimobendan vs. Dobutamine | Key Finding | Citation |

|---|---|---|---|---|

| Contractility (Emax) | Failing Heart | Comparably Enhanced | Both drugs effectively increase contractility in the failing heart. | |

| O₂ Cost of Contractility | Failing Heart | Lower than Dobutamine | Dobutamine's O₂ cost is higher in failing hearts than normal hearts, while Pimobendan's remains similar. | |

| Total VO₂ per minute | Failing Heart | Significantly Lower (p < 0.05) | Pimobendan has a relative oxygen-saving effect compared to dobutamine. |